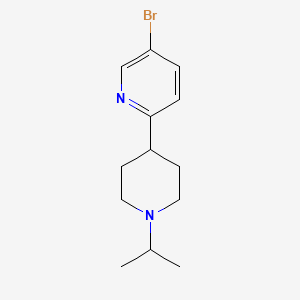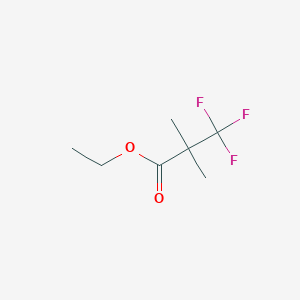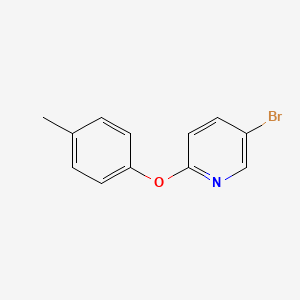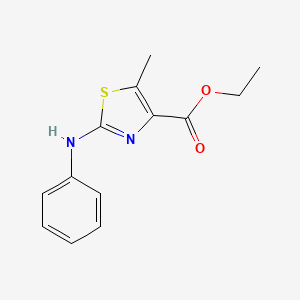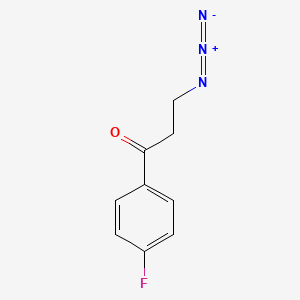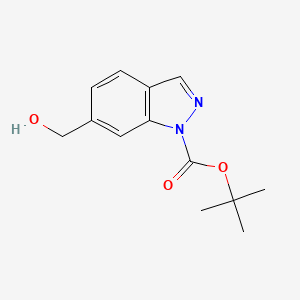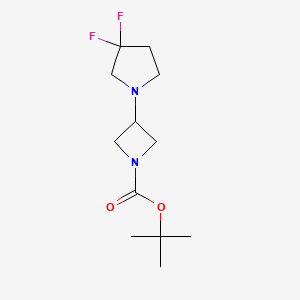
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H20F2N2O2 . It has an average mass of 262.296 Da and a monoisotopic mass of 262.149292 Da . This compound is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate involves a mixture of 3,3-difluoropyrrolidine hydrochloride (200 mg, 1.17 mmol), 3-oxoazetidine-1-carboxylic acid tert-butyl ester (284 mg, 1.99 mmol), and triethylamine (295 μL, 221 mg, 2.18 mmol) in DCE (10 mL). This mixture is stirred at room temperature for 1 hour before the addition of sodium triacetoxyborohydride (745 mg, 3.52 mmol). The resulting mixture is stirred for 72 hours, then diluted with DCM and washed with H2O. The organic phase is dried (Na2SO4) and concentrated in vacuo. The resulting residue is purified by column chromatography (Si—PCC, EtOAc:cyclohexane, 0-50%), affording 3-(3,3-Difluoropyrrolidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester as a colorless oil (193 mg, 63%).Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an azetidine ring, which is a four-membered ring with one nitrogen atom . The compound also contains two fluorine atoms attached to the same carbon atom in the pyrrolidine ring .Wissenschaftliche Forschungsanwendungen
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused counterparts. These compounds are vital for constructing natural products and therapeutically relevant molecules, indicating a possible synthetic utility for related compounds such as "Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate" in pharmaceutical synthesis and organic chemistry research (Philip et al., 2020).
Environmental Fate and Biodegradation of MTBE
Methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl derivatives, has been extensively studied for its environmental occurrence, fate, and biodegradation. These studies provide insights into the environmental behavior of tert-butyl-containing compounds, including potential degradation pathways and the impact on water quality. Understanding the environmental dynamics of related compounds could inform the handling and disposal practices for "Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate" (Fiorenza & Rifai, 2003).
Adsorption and Removal Technologies
The adsorption behavior of MTBE, another tert-butyl compound, highlights the potential for similar compounds to be removed from the environment or purified using adsorption technologies. This research area might be relevant when considering the purification or environmental remediation of spills or disposals related to "Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate" (Vakili et al., 2017).
Eigenschaften
IUPAC Name |
tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-9(7-16)15-5-4-12(13,14)8-15/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSMXSJXCVDXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

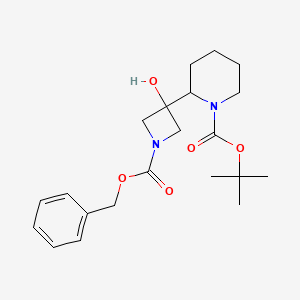
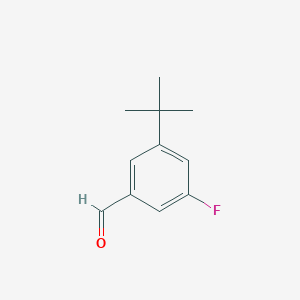
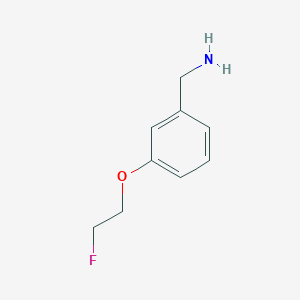
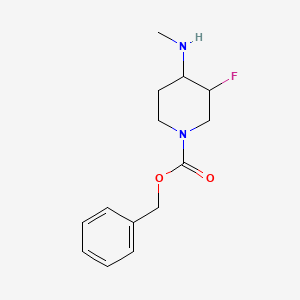
![Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1397931.png)
![Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B1397932.png)
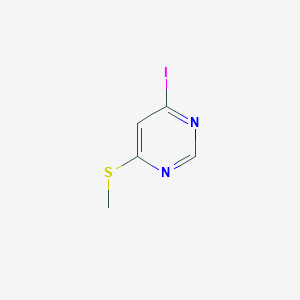
![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1397935.png)
